Imatinib Mesylate is a synthetic compound widely studied for its role in cellular processes and disease models. It falls under the classification of tyrosine kinase inhibitors, specifically targeting the Abelson tyrosine kinase (ABL) []. This kinase plays a crucial role in cell signaling pathways, and its dysregulation is implicated in various cancers []. Imatinib Mesylate's ability to selectively inhibit ABL makes it a valuable tool in studying these pathways and associated diseases [].
Imatinib Mesylate functions by competitively binding to the ATP-binding site of the ABL tyrosine kinase []. This binding prevents the phosphorylation of downstream signaling molecules, effectively inhibiting the BCR-ABL oncoprotein responsible for the development of chronic myelogenous leukemia (CML) []. By targeting this specific kinase, Imatinib Mesylate disrupts the uncontrolled proliferation and survival of leukemic cells [].
Oncology: Imatinib Mesylate is a cornerstone in studying various cancers, particularly Chronic Myelogenous Leukemia (CML) []. Its use extends to investigating:
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: